BenchChemオンラインストアへようこそ!

2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

structure-activity relationship RORγ inhibitor pyrazole substitution

This unique RORγ scaffold features an unsubstituted pyrazole 5-position, enabling direct pharmacophore comparison with 5-substituted analogs. Ideal for hit-to-lead optimization and focused library synthesis. Inquire now to secure this critical research probe.

Molecular Formula C17H22N4O
Molecular Weight 298.39
CAS No. 1448125-10-7
Cat. No. B2505207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
CAS1448125-10-7
Molecular FormulaC17H22N4O
Molecular Weight298.39
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
InChIInChI=1S/C17H22N4O/c22-17(13-14-5-1-2-6-14)19-10-12-21-11-8-16(20-21)15-7-3-4-9-18-15/h3-4,7-9,11,14H,1-2,5-6,10,12-13H2,(H,19,22)
InChIKeyMCQIJDNSXAFNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 1448125-10-7): Structural Profile and Procurement Context


The compound 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 1448125-10-7) belongs to the class of pyrazole-acetamide derivatives featuring a characteristic 3-(pyridin-2-yl)-1H-pyrazole moiety linked via an ethyl spacer to a cyclopentylacetamide group . This structural class has been investigated in the patent literature for its potential to modulate RORγ (retinoic acid receptor-related orphan receptor gamma) activity, with implications for autoimmune and inflammatory disease research [1]. The compound serves as a research tool or intermediate, but its specific biological target and activity profile remain uncharacterized in publicly available primary literature or authoritative databases.

Why Generic Substitution of 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 1448125-10-7) Fails


Generic substitution within this compound class is not straightforward. Even minor structural modifications—such as the introduction of a cyclopropyl group at the pyrazole 5-position (CAS 1797294-61-1) or alteration of the acetamide linkage—can drastically change target binding, selectivity, and pharmacokinetic properties . The Amgen RORγ inhibitor patent demonstrates that subtle variations in the pyrazole and amide substituents yield compounds with markedly different biological activity profiles, rendering direct interchangeability unreliable without matched experimental data [1]. For procurement decisions, this necessitates compound-specific validation rather than class-based extrapolation.

Product-Specific Quantitative Evidence Guide for 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 1448125-10-7)


Pyrazole 5-Position Substitution: Impact of Cyclopropyl Group on Molecular Properties

The closest commercially available analog, 2-cyclopentyl-N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 1797294-61-1), features a cyclopropyl substituent at the pyrazole 5-position that is absent in the target compound . This modification increases molecular weight from 298.4 to 338.5 g/mol and alters lipophilicity and steric bulk, which are critical determinants of target binding and pharmacokinetics. No publicly available biological assay data exists for either compound to permit quantitative activity comparison.

structure-activity relationship RORγ inhibitor pyrazole substitution

RORγ Inhibitor Scaffold: Class-Level Patent Evidence for Pyrazole-Acetamide Derivatives

The Amgen patent US 2015/0266824 A1 discloses a broad class of pyrazole amide derivatives as RORγ activity modulators, encompassing the structural scaffold present in CAS 1448125-10-7 [1]. The patent reports that representative compounds within this class inhibit RORγ activity in biochemical assays at concentrations ranging from nanomolar to micromolar, though specific data for the target compound is not disclosed. The presence of the 3-(pyridin-2-yl)-1H-pyrazole motif is a key pharmacophoric element for RORγ engagement across the series.

RORγ modulation autoimmune disease inflammatory disease patent pharmacology

Linker Regiochemistry Differentiation: Ethyl-Linked vs. Methyl-Linked Pyrazole Analogs

A structurally distinct analog, 2-cyclopentyl-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}acetamide, incorporates a methyl linker at the pyrazole 5-position instead of the ethyl linker at the pyrazole 1-position found in the target compound . This change in linker length and attachment point alters the spatial orientation of the cyclopentylacetamide group relative to the pyridine-pyrazole core, which can differentially affect binding pocket accommodation. No quantitative comparative biological data is publicly available.

linker chemistry conformational flexibility target engagement

Best Research and Industrial Application Scenarios for 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide (CAS 1448125-10-7)


RORγ Nuclear Receptor Screening and Immunology Research

Given the structural classification of the compound within the pyrazole-amide RORγ inhibitor scaffold disclosed in US 2015/0266824 A1 [1], this compound is best suited as a probe or starting point for RORγ-mediated transcriptional regulation studies. Researchers investigating Th17 cell differentiation, IL-17 production, or autoimmune disease models (e.g., psoriasis, multiple sclerosis) may evaluate this compound alongside structurally distinct RORγ modulators to establish structure-activity relationships.

Chemical Biology Tool for Pyrazole Pharmacophore Mapping

The compound's unsubstituted pyrazole 5-position provides a unique handle for comparative pharmacophore mapping against 5-substituted analogs such as CAS 1797294-61-1 (5-cyclopropyl) . Researchers can use this compound as a minimal scaffold reference to quantify the contribution of pyrazole substitution to target binding affinity, selectivity, and cellular potency in head-to-head screening campaigns.

Synthetic Intermediate for Focused Library Construction

As a building block with a reactive secondary amide and a pyridine-pyrazole core, this compound can serve as a synthetic intermediate for diversifying the cyclopentylacetamide side chain or for introducing substituents at the pyrazole ring positions, enabling the generation of focused compound libraries for hit-to-lead optimization in medicinal chemistry programs .

Negative Control or Inactive Comparator Design

In the absence of confirmed biological activity data, this compound may be empirically evaluated as a potential negative control for structurally similar active analogs identified within the Amgen RORγ patent series, pending experimental validation of its lack of activity at relevant targets.

Quote Request

Request a Quote for 2-cyclopentyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.